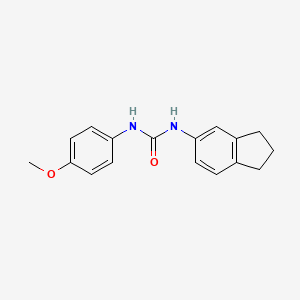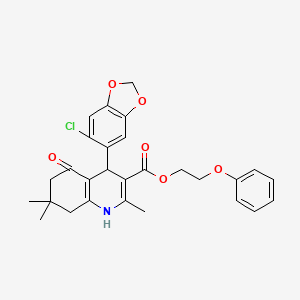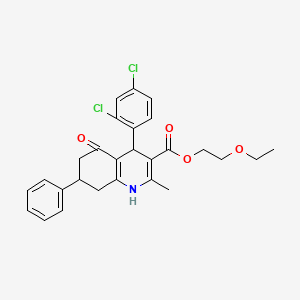![molecular formula C23H21Cl2NO3 B5123904 N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5123904.png)
N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用机制
BPN14770 works by targeting the enzyme phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which in turn leads to the activation of a signaling pathway that is important for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
BPN14770 has been shown to have a number of biochemical and physiological effects in preclinical studies. It can increase cAMP levels in the brain, enhance synaptic plasticity, and improve memory function. BPN14770 also has anti-inflammatory effects and can reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease.
实验室实验的优点和局限性
BPN14770 has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it an ideal candidate for the treatment of cognitive disorders. BPN14770 also has a well-defined mechanism of action, which makes it easier to study its effects in the brain. However, like all drugs, BPN14770 has limitations. It is not effective for all types of cognitive disorders and may have side effects that need to be carefully monitored.
未来方向
There are several future directions for the study of BPN14770. One area of research is to evaluate the safety and efficacy of BPN14770 in humans in clinical trials. Another area of research is to investigate the potential of BPN14770 for the treatment of other cognitive disorders such as Parkinson's disease and schizophrenia. Additionally, researchers can explore the use of BPN14770 in combination with other drugs to enhance its therapeutic effects. Finally, the development of new analogs of BPN14770 with improved pharmacological properties is also an area of active research.
Conclusion:
BPN14770 is a promising drug candidate for the treatment of cognitive disorders such as Alzheimer's disease. Its well-defined mechanism of action and favorable pharmacological properties make it an ideal candidate for further study. While there are still many questions to be answered about BPN14770, its potential to improve cognitive function and memory in patients with cognitive disorders makes it an exciting area of research.
合成方法
BPN14770 can be synthesized using a multi-step process that involves the coupling of 4-(2,4-dichlorophenoxy)butanoic acid with 4-(benzyloxy)aniline. The resulting intermediate is then subjected to a series of reactions to form the final product, BPN14770. The synthesis method has been optimized to ensure high purity and yield of the final product.
科学研究应用
BPN14770 has been extensively studied for its potential therapeutic effects on cognitive disorders such as Alzheimer's disease. Preclinical studies have shown that BPN14770 can improve cognitive function and memory in animal models of Alzheimer's disease. Clinical trials are currently underway to evaluate the safety and efficacy of BPN14770 in humans.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-phenylmethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO3/c24-18-8-13-22(21(25)15-18)28-14-4-7-23(27)26-19-9-11-20(12-10-19)29-16-17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDCSMCDHJRPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5123834.png)

![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5123846.png)
![3-chloro-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5123851.png)
![3-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5123852.png)
![6-(2-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5123855.png)
![methyl 2-methyl-4-{4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5123865.png)
![5-ethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5123867.png)

![methyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5123893.png)
![2-methyl-N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5123898.png)

![(4aS*,8aR*)-2-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}decahydroisoquinoline](/img/structure/B5123909.png)